![molecular formula C22H18ClN5O3S3 B4729111 4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE](/img/structure/B4729111.png)
4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Overview
Description
4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a benzothiophene core, a pyrimidinyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the chloro group. Subsequent steps involve the formation of the carbonyl and carbothioyl groups, and finally, the attachment of the pyrimidinyl and benzenesulfonamide moieties. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl and carbothioyl groups can be reduced to corresponding alcohols or thiols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives, pyrimidinyl compounds, and benzenesulfonamides. What sets 4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. Similar compounds might include:
- 3-chloro-1-benzothiophene-2-carboxamide
- N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
- 4-(carbamothioylamino)benzenesulfonamide
Properties
IUPAC Name |
3-chloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S3/c1-12-11-13(2)25-21(24-12)28-34(30,31)15-9-7-14(8-10-15)26-22(32)27-20(29)19-18(23)16-5-3-4-6-17(16)33-19/h3-11H,1-2H3,(H,24,25,28)(H2,26,27,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOLZHEKXTDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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